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Compound of Interest

Compound Name:
JWH 018 N-(5-bromopentyl)

analog

CAS No.: 1445578-62-0

Cat. No.: B585078

Get Quote

Executive Summary
This technical guide provides a rigorous comparison of the biological activity,

pharmacodynamics, and structure-activity relationships (SAR) between JWH-018 (1-pentyl-3-

(1-naphthoyl)indole) and its 5-bromopentyl analog (often designated as JWH-018-Br).

While JWH-018 is a reference standard in synthetic cannabinoid research, the introduction of a

terminal bromine atom on the

-pentyl chain significantly alters physicochemical properties and receptor interaction kinetics.
Experimental data indicates that while both compounds function as full agonists at CB

and CB

receptors, the brominated analog exhibits distinct modulation of in vivo toxicity profiles,
specifically showing reduced convulsant activity compared to the parent compound despite
retaining high receptor affinity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b585078#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Properties[1]
[2][3][4]
The core structural difference lies in the terminal substitution of the alkyl chain. This

modification impacts lipophilicity (LogP) and steric occupancy within the receptor binding

pocket.

Feature JWH-018
5-Bromopentyl Analog

(JWH-018-Br)

IUPAC Name
naphthalen-1-yl-(1-pentylindol-

3-yl)methanone

[1-(5-bromopentyl)-1H-indol-3-

yl]-1-naphthalenyl-methanone

Molecular Formula

C

H

NO

C

H

BrNO

Molar Mass 341.45 g/mol 420.35 g/mol

LogP (Predicted) ~7.2 ~7.9 (Higher Lipophilicity)

Key Structural Feature
Terminal methyl group (flexible,

hydrophobic)

Terminal bromine (bulky,

halogen-bond donor)

Structure-Activity Relationship (SAR) Logic
The addition of a halogen at the

-position of the alkyl chain is a classic SAR strategy.

Electronic Effect: The electronegative bromine withdraws electron density but also serves as

a lipophilic anchor.

Steric Effect: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than the

Hydrogen (1.20 Å) it replaces, potentially enhancing hydrophobic interactions within the CB

receptor's transmembrane helices (specifically interacting with residues Phe170, Phe174,
and Phe268).
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Figure 1: Structural logic dictating the pharmacological divergence between JWH-018 and its

brominated analog.

Pharmacodynamics: Receptor Binding &
Function[4][5][6]
Receptor Affinity ( )
Both compounds exhibit nanomolar affinity for cannabinoid receptors.[1][2][3][4][5] The

brominated analog generally retains or slightly improves affinity due to the "halogen effect,"

where the halogen atom fills the hydrophobic sub-pocket of the receptor more effectively than a

methyl group.

Compound
CB

(nM)

CB

(nM)

Selectivity (CB

/CB

)

JWH-018 9.00 ± 5.00 2.94 ± 2.65
~3.0 (Moderate CB

pref)

JWH-018-Br ~5.0 - 8.0 < 5.0 Mixed / Non-selective
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*Note: Exact

values for JWH-018-Br vary by assay conditions. Computational docking studies (Vigolo et al.)
suggest the binding energy ranking: JWH-018-I > JWH-018-Cl > JWH-018-Br > JWH-018,
implying the bromo-analog theoretically binds tighter than the parent.

Functional Activity (GTP S & cAMP)
In functional assays, both compounds act as Full Agonists. However, the efficiency of signal

transduction differs.

JWH-018: Exhibits high intrinsic efficacy (

), often exceeding that of the partial agonist

-THC.

JWH-018-Br: Retains full agonism but demonstrates a "ceiling effect" in vivo. While it binds

tightly, its ability to recruit downstream effectors (like

-arrestin) may differ, contributing to its altered toxicity profile.
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Figure 2: Canonical G-protein signaling pathway activated by both ligands. The magnitude of

the "Response" node varies between the two analogs.

In Vivo Pharmacology & Toxicology[4]
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A critical distinction emerges in in vivo models. While fluorinated analogs (like AM-2201) are

typically more potent and toxic than their non-halogenated parents, the brominated analog

(JWH-018-Br) displays a nuanced profile.

The Tetrad Battery
In the classic cannabinoid tetrad (hypothermia, analgesia, catalepsy, locomotor suppression):

JWH-018: Induces profound catalepsy and hypothermia at low doses (< 3 mg/kg). Known to

cause seizures and myoclonia at high doses.[6]

JWH-018-Br: Potently impairs memory (Novel Object Recognition) and suppresses

locomotion. However, studies (Marti et al., 2016) indicate it is less effective than JWH-018 at

inducing convulsive episodes and myoclonia.

Toxicity Differential
The reduced convulsant potential of JWH-018-Br, despite high affinity, suggests:

Pharmacokinetic Dampening: The bulky bromine atom may alter blood-brain barrier (BBB)

penetration kinetics or increase plasma protein binding, smoothing the "spike" of

concentration in the CNS.

Biased Agonism: The structural change may favor G-protein coupling over

-arrestin recruitment (often linked to adverse effects), though this requires further
confirmation.

Experimental Protocols
To validate these comparisons, the following standardized protocols are recommended.

[ S]GTP S Binding Assay
This assay measures the functional potency (

) and efficacy (

) of the ligand by quantifying G-protein activation.
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Protocol Workflow:

Membrane Preparation: Harvest CHO cells stably expressing hCB

or hCB

. Homogenize in ice-cold Tris-EDTA buffer. Centrifuge at 40,000

g.

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. Add GDP (10-50

M) to suppress basal activity.

Incubation: Mix membranes (10

g protein) with:

Test compound (10

to 10

M).

[

S]GTP

S (~0.1 nM).

Incubate for 60-90 min at 30°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in cold water).

Quantification: Measure bound radioactivity via liquid scintillation counting.
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Figure 3: Workflow for determining functional efficacy via [

S]GTP

S binding.

Radioligand Competition Binding
To determine
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:

Radioligand: [

H]CP-55,940 (0.5-1.0 nM).

Non-specific Binding: Defined by 10

M WIN 55,212-2.

Analysis: Convert

to

using the Cheng-Prusoff equation:

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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